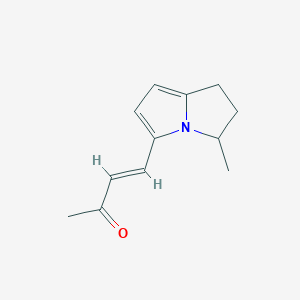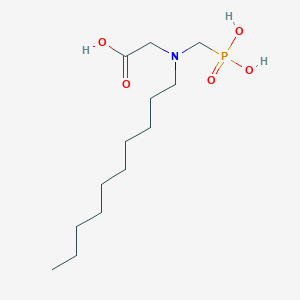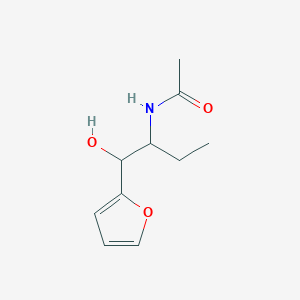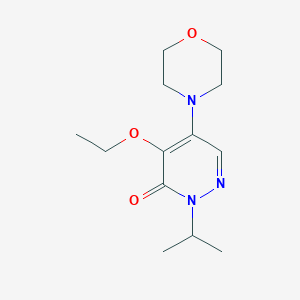
4-Ethoxy-5-(morpholin-4-yl)-2-(propan-2-yl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxy-2-isopropyl-5-morpholinopyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-isopropyl-5-morpholinopyridazin-3(2H)-one typically involves multi-step organic reactions. A common route might include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the ethoxy group: This step might involve the ethylation of a hydroxyl group on the pyridazinone ring.
Morpholine substitution: This step involves the substitution of a leaving group on the pyridazinone ring with morpholine.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
化学反応の分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the ethoxy or isopropyl groups.
Reduction: Reduction reactions could target the pyridazinone ring or the morpholine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the ethoxy, isopropyl, or morpholine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.
Substitution: Reagents such as alkyl halides for alkylation or amines for amination reactions.
Major Products
The major products would depend on the specific reactions and conditions but might include various substituted pyridazinones or derivatives with modified functional groups.
科学的研究の応用
4-Ethoxy-2-isopropyl-5-morpholinopyridazin-3(2H)-one could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or in enzyme inhibition studies.
Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the synthesis of specialty chemicals or materials.
作用機序
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.
類似化合物との比較
Similar Compounds
- 4-Ethoxy-2-methyl-5-morpholinopyridazin-3(2H)-one
- 4-Ethoxy-2-isopropyl-5-piperidinopyridazin-3(2H)-one
Uniqueness
4-Ethoxy-2-isopropyl-5-morpholinopyridazin-3(2H)-one might be unique in its specific combination of functional groups, which could confer distinct biological activities or chemical reactivity compared to similar compounds.
特性
CAS番号 |
51659-92-8 |
|---|---|
分子式 |
C13H21N3O3 |
分子量 |
267.32 g/mol |
IUPAC名 |
4-ethoxy-5-morpholin-4-yl-2-propan-2-ylpyridazin-3-one |
InChI |
InChI=1S/C13H21N3O3/c1-4-19-12-11(15-5-7-18-8-6-15)9-14-16(10(2)3)13(12)17/h9-10H,4-8H2,1-3H3 |
InChIキー |
QTNZHOSGYSGSBW-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=NN(C1=O)C(C)C)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


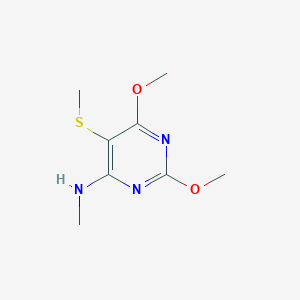
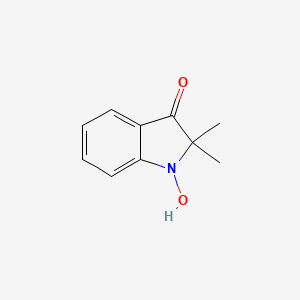
![8-[(3-Methoxyphenyl)sulfanyl]-7H-purin-6-amine](/img/structure/B12904855.png)
![Ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]-](/img/structure/B12904856.png)
![3-Isoxazolecarboxamide, 5-[[(2-bromophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12904859.png)
![4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]-](/img/structure/B12904889.png)
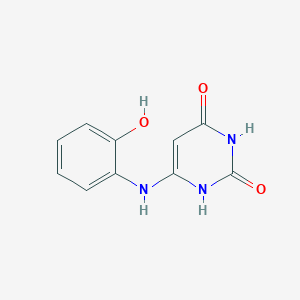
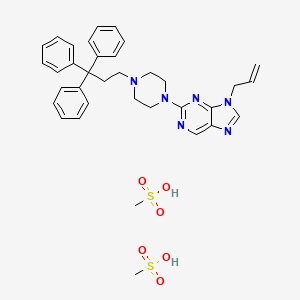
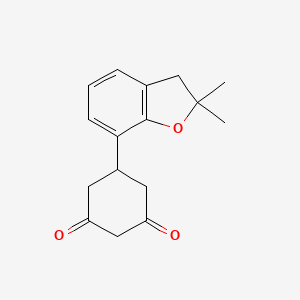
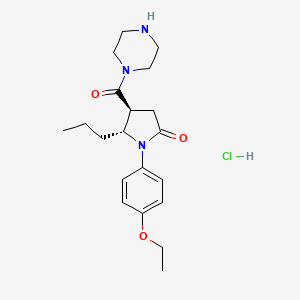
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-alanylglycine](/img/structure/B12904914.png)
